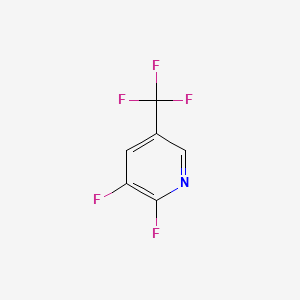

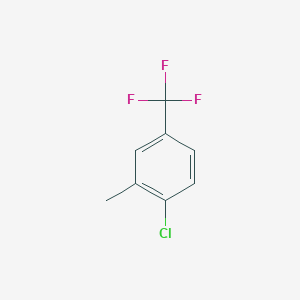

1-氯-2-甲基-4-(三氟甲基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Chloro-2-methyl-4-(trifluoromethyl)benzene is a chemical compound that is part of a broader class of trifluoromethyl-substituted benzenes. These compounds are of interest due to their unique chemical and physical properties, which make them valuable in various chemical syntheses and industrial applications.

Synthesis Analysis

The synthesis of trifluoromethyl-substituted benzenes, such as 1-Chloro-2-methyl-4-(trifluoromethyl)benzene, can involve electrochemical fluorination processes. For instance, chlorobenzenes with a trifluoromethyl group can yield chlorine-containing perfluorocyclohexane derivatives carrying the trifluoromethyl group in good yields . Additionally, the synthesis of polystannylated benzene derivatives from tribromo- or tetrabromobenzene, followed by conversion with mercuric chloride to chloromercurio benzenes, represents another method that could potentially be adapted for the synthesis of chloro-trifluoromethyl benzene derivatives .

Molecular Structure Analysis

The molecular structure of trifluoromethyl-substituted benzenes can be quite complex, with potential for polymorphism as seen in related compounds like 1,3,5-tris(4-chlorobenzoyl)benzene, which can form discrete network architectures mediated by weak hydrogen bonding and halogen interactions . The crystal structure of related compounds, such as 2-trifluoromethyl-1-[(2'-1H-tetrazle-5-yl-biphenyl-4-yl) methyl]-benzimidazole, has been determined by X-ray crystallography, indicating the potential for detailed structural analysis of 1-Chloro-2-methyl-4-(trifluoromethyl)benzene .

Chemical Reactions Analysis

Trifluoromethyl-substituted benzenes can undergo various chemical reactions, including selective lithiation and subsequent electrophilic substitution, as demonstrated by 1,2,4-Tris(trifluoromethyl)benzene . This suggests that 1-Chloro-2-methyl-4-(trifluoromethyl)benzene could also be amenable to similar reactions, potentially yielding a range of substituted derivatives. Furthermore, 1-Aryl-1-chloro-2,2,2-trifluoroethylisocyanates, which share structural similarities, can react to form derivatives of 2-aryl-2-trifluoromethyl-2,3-dihydro-4H-benzo[e][1,3]oxazin-4-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-substituted benzenes are influenced by the presence of the trifluoromethyl group. For example, the electrochemical fluorination process can significantly alter the properties of the benzene ring . The crystal structures and packing can also affect the thermochemical properties, as seen in the polymorphs of 1,3,5-tris(4-chlorobenzoyl)benzene . Additionally, the presence of substituents like chloro and nitro groups can lead to different packing arrangements and intermolecular interactions, as observed in isomers of 3-nitrobenzotrifluoride . The orientation of benzene rings and the presence of intramolecular hydrogen bonds can further influence the properties of these compounds .

科学研究应用

三氟甲基化反应中的催化剂

1-氯-2-甲基-4-(三氟甲基)苯已被用于对各种芳香族和杂环化合物进行三氟甲基化反应。这一过程由三氧化二甲基铼催化,通常在氯仿溶剂中于70°C下进行。该反应涉及自由基物种,并在有机合成和材料科学中显示出潜力(Mejía & Togni, 2012)。

原卟啉原卟啉原 IX 氧化酶抑制剂

源自1-氯-2-甲基-4-(三氟甲基)苯的化合物,如甲基 5-[2-氯-4-(三氟甲基)苯氧基]-2-硝基苯甲酸酯,已被研究其作为原卟啉原 IX 氧化酶抑制剂的潜力。这些结构在除草剂和药物的开发中具有重要意义(Li et al., 2005)。

合成新型含氟聚醚酰亚胺

1-氯-2-甲基-4-(三氟甲基)苯已被用于合成新型含氟聚醚酰亚胺。这些聚合物通过先进的光谱技术进行表征,在材料科学中具有应用,特别是在高性能聚合物的开发中(Yu Xin-hai, 2010)。

环境和职业健康

该化合物还在环境和职业健康研究中进行评估。例如,它已被评估其在工作场所环境中的蒸气采样效率,这对于在使用这类化合物的行业中维持安全标准至关重要(Yost & Harper, 2000)。

属性

IUPAC Name |

1-chloro-2-methyl-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3/c1-5-4-6(8(10,11)12)2-3-7(5)9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWHJZAPIYYSPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70542063 |

Source

|

| Record name | 1-Chloro-2-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-methyl-4-(trifluoromethyl)benzene | |

CAS RN |

97399-46-7 |

Source

|

| Record name | 1-Chloro-2-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。